molecular formula C10H11F3N2O4 B11775474 (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate

(S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate

Katalognummer: B11775474
Molekulargewicht: 280.20 g/mol
InChI-Schlüssel: JIRAJJMQWIVBJP-JEDNCBNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate is a chemical compound that features a trifluoromethyl group attached to a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group can significantly influence the compound’s chemical properties, making it a valuable building block for drug development and other chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the copper(ii)-catalyzed nucleophilic trifluoromethylation of aryl and heteroaryl iodides using methyl fluorosulfonyldifluoroacetate (Chen’s reagent) . This method allows for the efficient introduction of the trifluoromethyl group under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of catalytic amounts of copper(ii) chloride instead of copper(i) salts can improve the yield and efficiency of the trifluoromethylation reaction .

Analyse Chemischer Reaktionen

Types of Reactions: (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate is unique due to its specific trifluoromethyl substitution pattern and its potential applications in various fields. The presence of the trifluoromethyl group can significantly alter the compound’s chemical and biological properties, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C10H11F3N2O4

Molekulargewicht

280.20 g/mol

IUPAC-Name

oxalic acid;(1S)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine

InChI

InChI=1S/C8H9F3N2.C2H2O4/c1-5(12)6-2-3-7(13-4-6)8(9,10)11;3-1(4)2(5)6/h2-5H,12H2,1H3;(H,3,4)(H,5,6)/t5-;/m0./s1

InChI-Schlüssel

JIRAJJMQWIVBJP-JEDNCBNOSA-N

Isomerische SMILES

C[C@@H](C1=CN=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O

Kanonische SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.